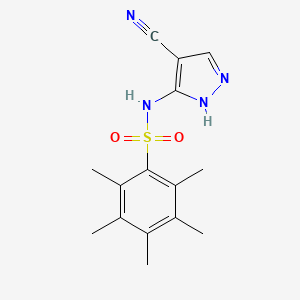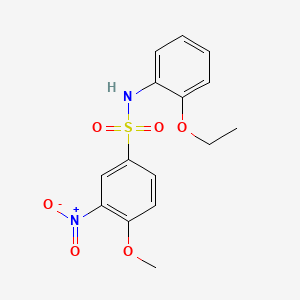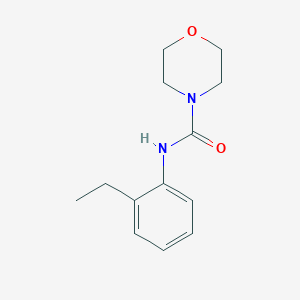
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone, also known as JNJ-7777120, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone involves its interaction with the kappa opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain, mood, and addiction. The compound acts as a selective antagonist of the kappa opioid receptor, which means that it blocks the activity of this receptor and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone has been shown to have a number of biochemical and physiological effects in various cell and animal models. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone is its high selectivity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of the role of the kappa opioid receptor in various diseases, including addiction, depression, and anxiety. Finally, there is a need for further research on the safety and efficacy of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone in human clinical trials.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is a multi-step process that involves the reaction of 2,3-dihydroindole with 6-methylpyridine-2-carboxylic acid, followed by a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have a high affinity for the kappa opioid receptor, which makes it a promising candidate for the development of new drugs targeting this receptor.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-7-13(16-11)15(18)17-10-9-12-6-2-3-8-14(12)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKCQPGKYEUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(6-methylpyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)


![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)